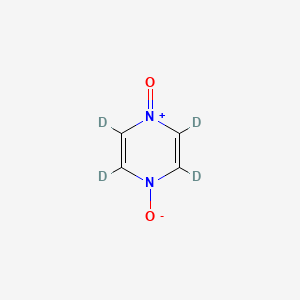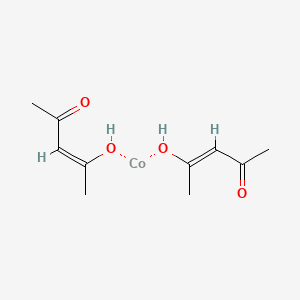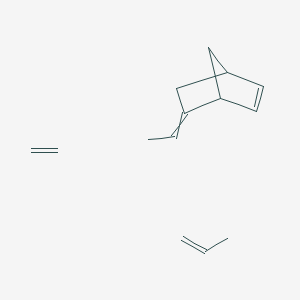
calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate, also known as calcium ascorbate dihydrate, is a compound with the molecular formula C12H14CaO12·2H2O. It is a calcium salt of ascorbic acid (vitamin C) and is commonly used as a dietary supplement and food additive due to its antioxidant properties. The compound appears as a white or slightly yellowish crystalline powder and is freely soluble in water .
準備方法
Synthetic Routes and Reaction Conditions
Calcium ascorbate dihydrate can be synthesized by reacting ascorbic acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving ascorbic acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium ascorbate dihydrate. The reaction can be represented as follows:
C6H8O6+CaCO3→C6H7CaO6+CO2+H2O
Industrial Production Methods
In industrial settings, calcium ascorbate dihydrate is produced by a similar method but on a larger scale. The process involves the use of high-purity ascorbic acid and calcium carbonate or calcium hydroxide. The reaction is carried out in large reactors, and the resulting product is filtered, dried, and packaged for use as a dietary supplement or food additive .
化学反応の分析
Types of Reactions
Calcium ascorbate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Calcium ascorbate dihydrate can be oxidized to dehydroascorbic acid in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: It can be reduced back to ascorbic acid using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in calcium ascorbate dihydrate can participate in substitution reactions with reagents like acyl chlorides to form esters.
Major Products Formed
Oxidation: Dehydroascorbic acid
Reduction: Ascorbic acid
Substitution: Ester derivatives of ascorbic acid
科学的研究の応用
Calcium ascorbate dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions and as a stabilizer for certain compounds.
Biology: It is studied for its role in collagen synthesis, immune function, and as an antioxidant.
Medicine: It is used in the treatment of scurvy and as a dietary supplement to prevent vitamin C deficiency.
作用機序
Calcium ascorbate dihydrate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound also plays a crucial role in collagen synthesis by acting as a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are involved in the hydroxylation of proline and lysine residues in collagen .
類似化合物との比較
Similar Compounds
- Sodium ascorbate
- Magnesium ascorbate
- Potassium ascorbate
Comparison
Calcium ascorbate dihydrate is unique among these compounds due to its calcium content, which provides additional nutritional benefits. Unlike sodium ascorbate, it does not contribute to sodium intake, making it a preferred choice for individuals on low-sodium diets. Magnesium ascorbate and potassium ascorbate also offer similar antioxidant properties, but calcium ascorbate dihydrate is often favored for its dual role in providing both vitamin C and calcium .
特性
IUPAC Name |
calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Ca.2H2O/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2*2,5,7-10H,1H2;;2*1H2/q;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJHWLDSRIHFKY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18CaO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)
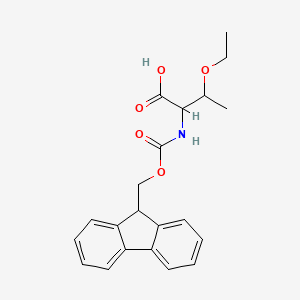
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
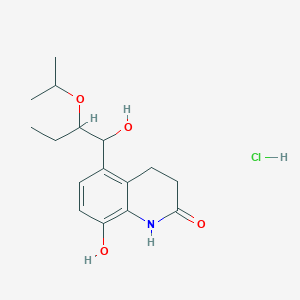
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
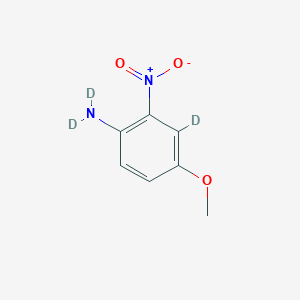
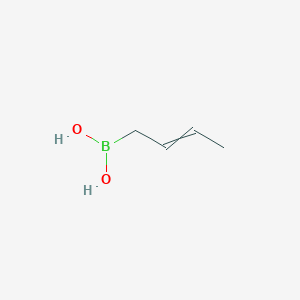


![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
